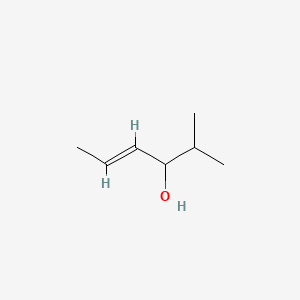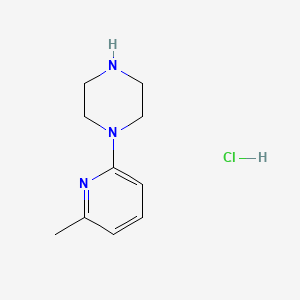
1-(6-Methylpyridin-2-yl)piperazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)piperazinehydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride typically involves the reaction of 1-(6-Methylpyridin-2-yl)piperazine with hydrochloric acid. The preparation can be carried out using different synthetic routes, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Reaction with 2-bromoethyldiphenylsulfonium triflate: Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine derivative.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-2-yl)piperazinehydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-Methylpyridin-2-yl)piperazinehydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(piperazin-2-yl)pyridine: This compound has a similar structure but differs in its functional groups and reactivity.
6-(Piperazin-2-yl)-2-picoline: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16ClN3 |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H |
Clave InChI |
JHGQQLZNYVHMJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


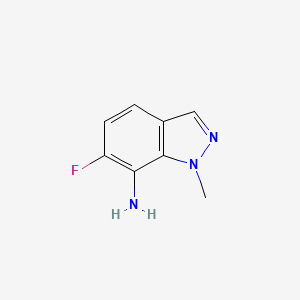
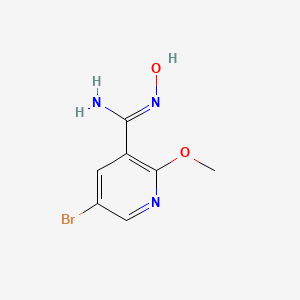
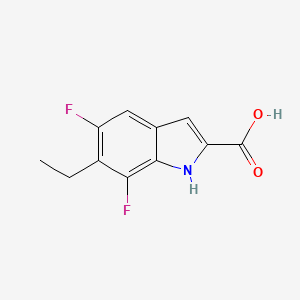

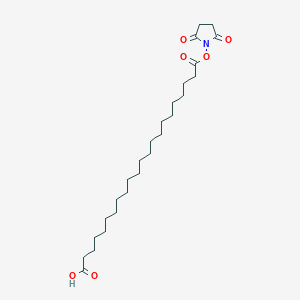
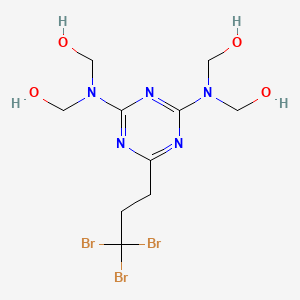
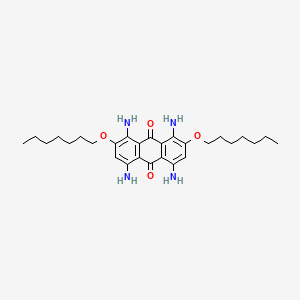
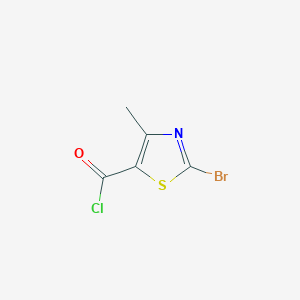
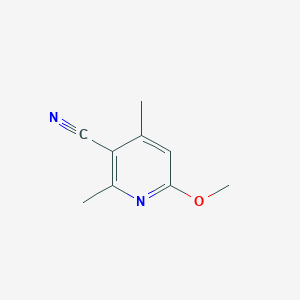

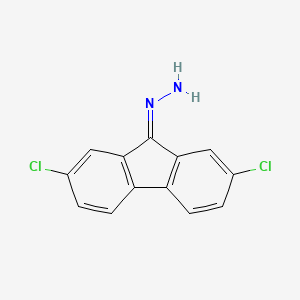
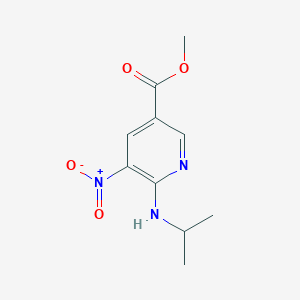
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
